beta-Damascenone

Description

Damascenone has been reported in Camellia sinensis, Malus, and other organisms with data available.

1-[2,6,6-Trimethyl-1,3-cyclohexadien-1-yl]-2-buten-1-one is a metabolite found in or produced by Saccharomyces cerevisiae.

trans-beta-damascenone is a metabolite found in or produced by Saccharomyces cerevisiae.

from Ipomoea pes-caprea; RN given refers to cpd without isomeric designation; RN 23726-93-4 refers to this compound; structure given in first source

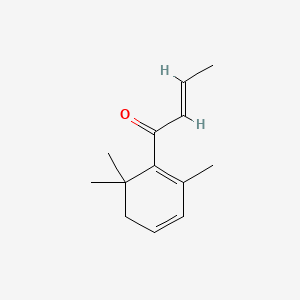

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIARNZEYGURDG-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=C(C=CCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1=C(C=CCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885242 | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale yellow to yellow liquid with a floral, fruity odour | |

| Record name | Damascenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

274.00 to 276.00 °C. @ 760.00 mm Hg | |

| Record name | beta-Damascenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 10 ml 95% alcohol (in ethanol) | |

| Record name | Damascenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.945-0.952 (20°) | |

| Record name | Damascenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23726-93-4, 23696-85-7 | |

| Record name | β-Damascenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23726-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Damascenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023696857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-beta-Damascenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023726934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-DAMASCENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66V25TBO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Damascenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of β-Damascenone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Damascenone is a C13-norisoprenoid that contributes significantly to the floral and fruity aroma of many plants, including grapes, roses, and tomatoes. Its biosynthesis is a complex process involving the oxidative cleavage of carotenoids, followed by a series of enzymatic and non-enzymatic reactions. This technical guide provides an in-depth overview of the core β-damascenone biosynthesis pathway in plants. It details the precursor molecules, key enzymes, and regulatory mechanisms. Furthermore, this guide presents quantitative data on the concentration of β-damascenone and its precursors, along with detailed experimental protocols for their analysis. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of this important metabolic process.

The Core Biosynthesis Pathway

The biosynthesis of β-damascenone originates from the C40 carotenoids, specifically neoxanthin and violaxanthin, which are produced via the methylerythritol 4-phosphate (MEP) pathway in plastids.[1] The key step in the formation of C13-norisoprenoids is the enzymatic cleavage of these carotenoids by a family of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs).[1][2]

The widely accepted pathway for β-damascenone formation involves the following key steps:

-

Oxidative Cleavage: Carotenoid Cleavage Dioxygenase 1 (CCD1) and Carotenoid Cleavage Dioxygenase 4 (CCD4) are the primary enzymes responsible for cleaving carotenoids at the 9,10 and 9',10' positions.[3][4] In the context of β-damascenone synthesis, neoxanthin is cleaved by a CCD to yield the C13 intermediate, grasshopper ketone.

-

Enzymatic Reduction: Grasshopper ketone is then believed to be enzymatically reduced to form megastigma-6,7-dien-3,5,9-triol.

-

Acid-Catalyzed Rearrangement: Finally, under acidic conditions, such as those found in ripening fruit and during fermentation, megastigma-6,7-dien-3,5,9-triol undergoes a series of rearrangements to form the highly volatile and aromatic β-damascenone.

Pathway Diagram

Regulatory Mechanisms

The biosynthesis of β-damascenone is tightly regulated, particularly in fruits like grapes where its concentration significantly impacts wine aroma. Key regulatory factors include:

-

Abscisic Acid (ABA): The plant hormone ABA has been shown to induce the expression of genes encoding for CCD enzymes, thereby promoting the production of β-damascenone.

-

Transcription Factors: In grapes (Vitis vinifera), the transcription factor VviWRKY24 has been identified as a positive regulator of β-damascenone accumulation. VviWRKY24 directly upregulates the expression of VviNCED1 (9-cis-epoxycarotenoid dioxygenase 1), a key enzyme in ABA biosynthesis. This increase in ABA, in turn, induces the expression of VviCCD4b, leading to enhanced β-damascenone production.

Signaling Pathway Diagram

Quantitative Data

The concentrations of β-damascenone and its carotenoid precursors vary significantly depending on the plant species, cultivar, environmental conditions, and developmental stage. The following tables summarize some of the reported quantitative data.

| Plant Material | Compound | Concentration | Reference |

| Pinot noir grapes | Neoxanthin | 10 - 60 µg/kg | |

| Pinot noir grapes | Violaxanthin | 10 - 60 µg/kg | |

| Nebbiolo grapes | Neoxanthin | Variable, peaks after veraison | |

| Maria Gomes grapes (shade) | Neoxanthin | ~150 µg/kg | |

| Maria Gomes grapes (sun) | Neoxanthin | ~100 µg/kg | |

| Maria Gomes grapes (shade) | Violaxanthin | ~125 µg/kg | |

| Maria Gomes grapes (sun) | Violaxanthin | ~75 µg/kg | |

| Tinta Amarela grapes | Neoxanthin | ~150 µg/kg | |

| Tinta Amarela grapes | Violaxanthin | ~120 µg/kg | |

| Tinta Roriz grapes | Neoxanthin | ~75 µg/kg | |

| Tinta Roriz grapes | Violaxanthin | ~60 µg/kg | |

| Muscat Ottonel grapes (organic) | β-carotene | 504.9 µg/kg | |

| Muscat Ottonel grapes (conventional) | β-carotene | 593.2 µg/kg |

Table 1: Concentration of β-Damascenone Precursors in Grapes.

| Plant Material | Compound | Concentration | Reference |

| French red wines | β-Damascenone (free) | ~1 µg/L | |

| French red wines | β-Damascenone (total) | ~2 µg/L | |

| Concord grape callus | β-Damascenone precursors | Present | |

| Fermented grape musts | β-Damascenone | Increases from undetectable to several ppb |

Table 2: Concentration of β-Damascenone and its Precursors in Grapes and Wine.

Experimental Protocols

Extraction and Quantification of Carotenoids from Plant Tissues

This protocol describes a general method for the extraction and quantification of carotenoids, such as neoxanthin and violaxanthin, from plant tissues using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram

Methodology

-

Sample Preparation: Weigh approximately 1-5 g of fresh plant tissue (e.g., grape berries, leaves). Freeze the sample in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction:

-

Transfer the powdered sample to a centrifuge tube.

-

Add 10 mL of acetone and vortex vigorously for 1 minute.

-

Add 10 mL of ethyl acetate and vortex for another minute.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet twice more.

-

-

Phase Separation:

-

Combine the supernatants and add 10 mL of saturated NaCl solution.

-

Vortex and then allow the phases to separate.

-

Collect the upper organic phase.

-

-

Drying and Concentration:

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

-

Quantification by HPLC:

-

Resuspend the dried extract in a known volume of mobile phase (e.g., 1 mL of Methanol:Acetonitrile:Water).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject an aliquot (e.g., 20 µL) onto a C30 reverse-phase HPLC column.

-

Use a gradient elution program with a mobile phase consisting of solvents such as methanol, acetonitrile, and water with a small percentage of triethylamine.

-

Detect carotenoids using a photodiode array (PDA) or UV-Vis detector at approximately 450 nm.

-

Quantify the individual carotenoids by comparing their peak areas to those of authentic standards.

-

In Vitro Enzyme Assay for Carotenoid Cleavage Dioxygenase (CCD)

This protocol provides a general framework for assaying the activity of a recombinant CCD enzyme, such as VviCCD4b, in vitro.

Methodology

-

Heterologous Expression and Purification of CCD:

-

Clone the full-length cDNA of the target CCD (e.g., VviCCD4b) into an expression vector (e.g., pGEX or pET series).

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

-

Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., GST-tag with glutathione-sepharose or His-tag with Ni-NTA resin).

-

-

Substrate Preparation:

-

Prepare a stock solution of the carotenoid substrate (e.g., neoxanthin) in a suitable organic solvent like acetone or ethanol.

-

The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5%) to avoid enzyme denaturation.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

FeSO4 (e.g., 1 mM)

-

Ascorbate (e.g., 5 mM) as a reducing agent

-

Catalase (to remove hydrogen peroxide)

-

Detergent (e.g., 0.1% Triton X-100) to solubilize the hydrophobic substrate

-

-

Add the purified recombinant CCD enzyme to the reaction mixture.

-

Initiate the reaction by adding the carotenoid substrate.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours) in the dark.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase containing the cleavage products.

-

Analyze the products by GC-MS or LC-MS. Identify and quantify the products by comparing their retention times and mass spectra to authentic standards.

-

Gene Expression Analysis of VviNCED1 by RT-qPCR

This protocol outlines the steps for quantifying the expression level of the VviNCED1 gene in grape tissue using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), following the MIQE guidelines.

Workflow Diagram

Methodology

-

RNA Extraction and Quality Control:

-

Extract total RNA from grape tissue using a commercial kit or a standard CTAB-based protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and integrity using gel electrophoresis (checking for intact ribosomal RNA bands) and spectrophotometry (A260/A280 ratio of ~2.0).

-

Quantify the RNA concentration using a spectrophotometer or a fluorometer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers or random hexamers.

-

-

qPCR:

-

Primer Design: Design or use validated primers for VviNCED1 and a stable reference gene (e.g., Actin or Ubiquitin).

-

VviNCED1 Forward Primer: 5'-CACACGCCGCCCTATACTTC-3'

-

VviNCED1 Reverse Primer: 5'-CACCATACCTCTGCTCTCCA-3'

-

-

Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL:

-

10 µL 2x SYBR Green Master Mix

-

1 µL of each primer (10 µM)

-

2 µL of diluted cDNA (e.g., 10-50 ng)

-

Nuclease-free water to 20 µL

-

-

Thermocycling Conditions:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds

-

Annealing: 55-60°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Melt curve analysis to verify product specificity.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target gene (VviNCED1) and the reference gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Conclusion

The biosynthesis of β-damascenone is a multifaceted process that is integral to the aroma profile of numerous plants. This guide has provided a detailed overview of the core biosynthetic pathway, from carotenoid precursors to the final volatile compound, and has highlighted the key enzymatic and regulatory steps involved. The quantitative data presented underscore the variability in the concentration of β-damascenone and its precursors, which is influenced by genetic and environmental factors. The experimental protocols provided offer a practical framework for researchers to investigate this pathway further. A deeper understanding of β-damascenone biosynthesis holds significant potential for applications in agriculture, food science, and the fragrance industry, enabling the targeted modulation of this important aroma compound.

References

The Genesis of a Potent Aroma: A Technical Guide to the Carotenoid Degradation Pathway of β-Damascenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate mechanisms underlying the formation of β-damascenone, a C13-norisoprenoid of significant interest due to its extremely low odor threshold and its contribution to the desirable floral and fruity aromas in a variety of natural products, including grapes, roses, and tea. Understanding the degradation of carotenoids to yield this potent volatile compound is crucial for applications in the food, beverage, and pharmaceutical industries. This document details the enzymatic and chemical transformations, presents quantitative data, outlines key experimental protocols, and visualizes the involved pathways.

The Core Mechanism: From Carotenoid Precursor to Aroma Compound

The biosynthesis of β-damascenone is a multi-step process that commences with the oxidative cleavage of specific carotenoid precursors, primarily the xanthophyll neoxanthin . This degradation can proceed through both enzymatic and non-enzymatic routes, often in succession.

Enzymatic Cleavage: The Role of Carotenoid Cleavage Dioxygenases (CCDs)

The initial and pivotal step in the formation of β-damascenone precursors is the enzymatic cleavage of neoxanthin by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) . Specifically, members of the CCD1 and CCD4 subfamilies have been identified as key players.[1][2] These enzymes catalyze the oxidative cleavage of the polyene chain of carotenoids at the C9-C10 and C9'-C10' double bonds.[3][4]

The cleavage of neoxanthin by CCD1 or CCD4 at the 9,10 position yields a C13 intermediate known as grasshopper ketone .[5] This enzymatic reaction is a critical control point in the biosynthesis of β-damascenone and is subject to regulation by various factors, including the expression of CCD genes.

Non-Enzymatic Transformation: Acid-Catalyzed and Thermal Degradation

Following the initial enzymatic cleavage, the resulting intermediates, including grasshopper ketone, undergo a series of non-enzymatic rearrangements to form β-damascenone. These transformations are primarily driven by acidic conditions and/or thermal stress.

Under acidic conditions, such as those found in wine and fruit juices, grasshopper ketone can be enzymatically reduced to megastigma-6,7-dien-3,5,9-triol, which then undergoes acid-catalyzed conversion to β-damascenone. The proposed mechanism involves protonation of the hydroxyl groups, followed by dehydration and rearrangement of the carbon skeleton to form the characteristic cyclohexadienyl ring and the butenone side chain of β-damascenone.

Thermal degradation, particularly during the processing of foods and beverages, can also significantly contribute to the formation of β-damascenone from its precursors. This process often occurs in conjunction with acid-catalyzed reactions.

Quantitative Data on β-Damascenone and its Precursors

The concentration of β-damascenone in natural products is typically very low, yet its potent aroma makes it a significant contributor to the overall flavor profile. The following table summarizes representative quantitative data for β-damascenone and its primary precursor, neoxanthin, in various sources.

| Product/Source | Analyte | Concentration Range | Reference(s) |

| Grapes (Vitis vinifera) | β-Damascenone | 0.03 - 10.3 µg/L (in resulting wine) | |

| Grapes (Cabernet Sauvignon) | β-Damascenone Precursors | Multiple precursors with varying polarities identified | |

| Wine (Red) | Free β-Damascenone | ~1 µg/L | |

| Wine (Red) | Total β-Damascenone (Free + Precursors) | ~2 µg/L | |

| Beer (Fresh) | β-Damascenone | 6 - 25 ng/g | |

| Beer (Aged) | β-Damascenone | Up to 210 ng/g | |

| Orange Juice (Raw) | β-Damascenone | 0.15 µg/L | |

| Orange Juice (Heated) | β-Damascenone | 0.3 µg/L | |

| Tomato (Ripe Fruit) | Neoxanthin | ~5-10 mg/kg fresh weight | |

| Watermelon (Red-fleshed) | Neoxanthin | ~1-3 mg/kg fresh weight |

Experimental Protocols

In Vitro Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol outlines a method for determining the activity of recombinant CCD enzymes on the neoxanthin substrate.

1. Reagents and Materials:

-

Recombinant CCD1 or CCD4 enzyme

-

Neoxanthin standard

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM FeSO₄, 2 mM L-ascorbic acid

-

Triton X-100 (10% w/v solution)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

GC-MS system

2. Procedure:

-

Prepare a stock solution of neoxanthin in a minimal amount of acetone.

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay Buffer

-

A final concentration of 1% (v/v) Triton X-100 to solubilize the carotenoid substrate.

-

Neoxanthin substrate (final concentration of 10-50 µM).

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the recombinant CCD enzyme (e.g., 1-5 µg).

-

Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously to extract the products.

-

Centrifuge to separate the phases.

-

Collect the upper organic phase and dry it over anhydrous sodium sulfate.

-

Analyze the extracted products by GC-MS for the identification and quantification of grasshopper ketone and other cleavage products.

Quantification of β-Damascenone in Wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a widely used method for the sensitive quantification of β-damascenone in a complex matrix like wine.

1. Materials and Equipment:

-

HS-SPME autosampler

-

GC-MS system

-

SPME fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Wine sample

-

Sodium chloride (NaCl)

-

Internal standard (e.g., β-damascenone-d₄)

2. Procedure:

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard.

-

Add NaCl to the vial (e.g., 2-3 g) to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Seal the vial tightly.

-

Place the vial in the HS-SPME autosampler.

-

Incubate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation to allow for equilibration between the sample and the headspace.

-

Expose the SPME fiber to the headspace for a set extraction time (e.g., 30-60 minutes).

-

Retract the fiber and inject it into the GC inlet for thermal desorption of the analytes.

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

GC Column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm)

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode for target ions of β-damascenone (e.g., m/z 69, 121, 190) and the internal standard for enhanced sensitivity and selectivity.

-

Visualizing the Pathways and Workflows

Signaling and Degradation Pathway

Caption: Regulatory and degradation pathway of β-damascenone formation.

Experimental Workflow for β-Damascenone Quantification

Caption: HS-SPME-GC-MS experimental workflow.

References

The Enigmatic Aroma of Roses and Ripe Fruit: A Technical Guide to the Natural Sources and Occurrence of Beta-Damascenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-damascenone is a potent C13-norisoprenoid that contributes significantly to the characteristic aroma of a wide variety of natural products, including roses, grapes, and various fruits. Despite its typically low concentrations, its exceptionally low odor threshold makes it a key impact compound in the flavor and fragrance industry. This technical guide provides an in-depth exploration of the natural sources, occurrence, and biosynthesis of this compound, intended for researchers, scientists, and professionals in drug development and related fields.

Natural Occurrence and Quantitative Data

This compound is biosynthesized in numerous plant species and is a key contributor to the aromatic profile of many fruits, flowers, and processed beverages. Its presence has been identified in a diverse range of botanical sources.[1][2]

Quantitative Occurrence of this compound in Various Natural Sources

The concentration of this compound can vary significantly depending on the specific cultivar, ripeness, processing, and aging conditions. Below is a summary of reported concentrations in various matrices.

| Natural Source | Concentration Range | Reference(s) |

| Beverages | ||

| Red Wine (Merlot, Cabernet Sauvignon, Cabernet Franc) | Free: Not specified; Hydrolytically liberated from precursors in grapes predicts wine levels after one year. | [3] |

| Beer (Fresh) | 6 ng/g - 25 ng/g | [4][5] |

| Beer (Aged, 5 days at 40°C) | Up to 210 ng/g | |

| Wort | ~450 ng/g | |

| Kentucky Bourbon | Identified as a primary odorant | |

| Roasted Coffee (Powder and Brew) | Data available via stable isotope dilution assay | |

| Black Tea | Data available via stable isotope dilution assay | |

| Fruits | ||

| Grapes (Vitis vinifera) | Typically the most abundant norisoprenoid | |

| Apples | Detected | |

| Apricots | Detected | |

| Cherries | Detected | |

| Damsons | Detected | |

| Nectarines | Detected | |

| Peaches | Detected | |

| Passion Fruit | Detected | |

| Starfruit | Detected | |

| Elderberries | Detected | |

| Tomatoes | Detected | |

| Other Sources | ||

| Rose Oil (Rosa damascena) | ~0.14% of oil, but a major contributor to aroma | |

| Honey | Data available via stable isotope dilution assay | |

| Tobacco | Detected |

Biosynthesis of this compound

This compound is not directly synthesized by plants in its final form but is rather a degradation product of carotenoids, primarily neoxanthin. The biosynthetic pathway involves a series of enzymatic and non-enzymatic reactions.

The initial step in the biosynthesis of C13-norisoprenoids is the oxidative cleavage of carotenoids by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). Specifically, the 9,10 (9',10') double bond of neoxanthin is cleaved to yield a C13 intermediate known as grasshopper ketone. This intermediate then undergoes a series of enzymatic reductions and acid-catalyzed rearrangements to form this compound. The acidic conditions present in many fruits and during fermentation and aging of beverages can facilitate the final conversion of non-volatile precursors into the highly aromatic this compound.

Experimental Protocols for Analysis

The quantification of this compound in complex matrices requires sensitive and selective analytical techniques due to its low concentration and the presence of interfering compounds. The most common and robust methods are based on gas chromatography-mass spectrometry (GC-MS).

Stable Isotope Dilution Assay (SIDA)

This is the gold standard for accurate quantification of trace-level aroma compounds.

Methodology:

-

Internal Standard: A known amount of a stable isotope-labeled analog of this compound (e.g., [²H]-β-damascenone) is added to the sample at the beginning of the extraction process.

-

Extraction:

-

Liquid Samples (e.g., Wine, Beer): Liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether-hexane mixture) is performed. Alternatively, solid-phase extraction (SPE) using a C18 cartridge can be used to isolate and concentrate the analytes.

-

Solid Samples (e.g., Grapes, Plant Tissue): The sample is first homogenized and then subjected to solvent extraction.

-

-

Purification (Optional): The crude extract may be purified using column chromatography on silica gel to remove interfering matrix components.

-

GC-MS Analysis: The final extract is analyzed by gas chromatography coupled with mass spectrometry. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of both the native this compound and the labeled internal standard.

-

Quantification: The concentration of this compound in the original sample is calculated based on the ratio of the peak areas of the native compound and the internal standard.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, rapid, and sensitive technique for the analysis of volatile and semi-volatile compounds.

Methodology:

-

Sample Preparation: A known amount of the sample (liquid or solid) is placed in a sealed vial. For solid samples, a liquid phase (e.g., water or brine) may be added. An internal standard can also be added.

-

Extraction: The vial is heated and agitated to promote the release of volatile compounds into the headspace. A solid-phase microextraction fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.

-

Desorption and GC-MS Analysis: The fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed and transferred to the GC column for separation. The separated compounds are then detected and identified by a mass spectrometer.

-

Quantification: Quantification can be performed using an external calibration curve or by the method of standard additions.

Conclusion

This compound is a vital aroma compound with a widespread occurrence in nature. Its formation through the degradation of carotenoids highlights the intricate biochemical pathways that contribute to the sensory properties of fruits, flowers, and their derived products. The analytical methodologies detailed herein provide robust frameworks for the accurate quantification of this potent odorant, enabling further research into its biosynthesis, sensory impact, and potential applications in various scientific and industrial fields. A thorough understanding of the natural sources and formation of this compound is crucial for quality control in the food and beverage industries, as well as for the development of novel flavors and fragrances.

References

- 1. Damascenone - Wikipedia [en.wikipedia.org]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. Quantitative determination of free and hydrolytically liberated this compound in red grapes and wines using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of β-Damascenone in the Olfactory Profile of Rose Oil: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of beta-damascenone, a key volatile compound that, despite its low concentration, plays a paramount role in defining the characteristic fragrance of rose oil. This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, analytical chemistry, and drug development. It consolidates quantitative data, details experimental protocols for analysis, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this compound's contribution to the aroma of rose oil.

Introduction: The Enigmatic Aroma of Rose Oil

Rose oil, primarily derived from Rosa damascena, is a highly complex mixture of over 275 identified compounds.[1][2] While major components like citronellol, geraniol, and nerol constitute a significant percentage of the oil, they are not the primary drivers of its quintessential aroma.[3][4] The characteristic and highly valued fragrance of rose oil is largely attributed to a group of minor constituents known as rose ketones, with this compound being a principal contributor.[5] This C13-norisoprenoid, a degradation product of carotenoids, possesses an exceptionally low odor threshold, allowing it to exert a significant influence on the overall scent profile even at trace concentrations. Its aroma is described as a complex fusion of rosy, fruity, woody, and even tobacco-like notes.

Chemical and Physical Properties of β-Damascenone

This compound, with the IUPAC name (E)-1-(2,6,6-trimethyl-1,cyclohexa-1,3-dienyl)but-2-en-1-one, is a pale yellow liquid with a distinct floral and fruity odor. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (E)-1-(2,6,6-trimethyl-1,cyclohexa-1,3-dienyl)but-2-en-1-one | |

| Molecular Formula | C₁₃H₁₈O | |

| Molar Mass | 190.286 g·mol⁻¹ | |

| Appearance | Pale yellow liquid | |

| Boiling Point | 116 °C at 13 Torr | |

| Density | 0.945-0.952 g/mL | |

| Solubility | Soluble in ethanol | |

| CAS Number | 23726-93-4 |

Table 1: Chemical and Physical Properties of β-Damascenone

Quantitative Contribution to Rose Oil Fragrance

The importance of a volatile compound to an overall aroma is not solely dependent on its concentration but is more accurately represented by its "odor unit," which is the ratio of its concentration to its odor threshold. This compound's remarkably low odor threshold makes it a dominant contributor to the fragrance of rose oil, despite its low concentration.

| Compound | % in Rose Oil | Odor Threshold (ppb) | Odor Units (x10³) | Relative % of Odor Units |

| (-)-Citronellol | 38 | 40 | 9500 | 4.3 |

| Geraniol | 14 | 75 | 1860 | 0.8 |

| Nerol | 7 | 300 | 233 | 0.1 |

| Phenylethanol | 2.8 | 750 | 37 | 0.016 |

| β-Damascenone | 0.14 | 0.009 | 156000 | 70.0 |

| β-Ionone | 0.03 | 0.007 | 42860 | 19.2 |

| (-)-Rose oxide | 0.46 | 0.5 | 9200 | 4.1 |

Table 2: Contribution of Key Volatile Compounds to Bulgarian Rose Oil Aroma

As illustrated in Table 2, this compound contributes to 70% of the relative odor units of Bulgarian rose oil, highlighting its critical role in the perceived fragrance.

Biosynthesis of β-Damascenone

This compound is a C13-norisoprenoid derived from the enzymatic degradation of carotenoids, such as β-carotene, neoxanthin, and zeaxanthin, which have been identified in rose flowers. The biosynthesis is a multi-step process that begins with the cleavage of these carotenoids. While the exact enzymatic pathways are still under investigation, a plausible route involves the degradation of neoxanthin. One of the identified progenitors of β-damascenone in Rosa damascena is 9-O-β-D-glucopyranosyl-3-hydroxy-7,8-didehydro-β-ionol.

Caption: Proposed biosynthetic pathway of β-damascenone from carotenoids.

Experimental Protocols for Analysis

The accurate quantification of this compound in the complex matrix of rose oil presents an analytical challenge due to its low concentration and the presence of interfering compounds. Gas chromatography coupled with mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) are the preferred methods for its analysis.

A typical sample preparation protocol for the analysis of this compound in rose oil involves the following steps:

-

Dilution: A Bulgarian rose oil sample (containing approximately 100 ppm of β-damascenone) is diluted in a suitable solvent, such as chloroform (e.g., 0.1% v/v).

-

Standard Preparation: A standard solution of pure β-damascenone in the same solvent (e.g., 0.1 ppm) is prepared for instrument calibration and optimization.

-

Injection: A small volume (e.g., 1 µL) of the diluted sample or standard is injected into the GC system.

GC-MS is a widely used technique for the separation and identification of volatile compounds in essential oils.

-

Column: A non-polar or semi-polar capillary column is typically used, for instance, an arylene modified 5% phenyl/95% methyl polysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: A temperature gradient is employed to separate the various components of the rose oil. A typical program starts at a low temperature (e.g., 50°C for 1 min) and ramps up to a higher temperature (e.g., 305°C at a rate of 15°C/min).

-

Injector: A split/splitless injector is used, often with a temperature program to ensure efficient vaporization of the sample (e.g., starting at 30°C and ramping to 250°C).

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of β-damascenone shows characteristic fragment ions, although some of these (e.g., m/z 69, 121) are common to other terpenes. More specific but less abundant ions include m/z 190 (molecular ion) and 175.

Due to the complexity of the rose oil matrix and the low concentration of this compound, GC-MS/MS offers enhanced selectivity and sensitivity.

-

Instrumentation: A triple quadrupole mass spectrometer is commonly used.

-

Mode of Operation: Multiple Reaction Monitoring (MRM) is employed. The molecular ion of β-damascenone (m/z 190) is selected as the parent ion in the first quadrupole. This parent ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and improves the signal-to-noise ratio.

-

Advantages: GC-MS/MS provides a much more accurate and reliable quantification of β-damascenone in rose oil compared to GC-MS by effectively eliminating matrix interference.

Caption: General experimental workflow for the analysis of β-damascenone in rose oil.

Sensory Perception and Olfactory Signaling

The perception of this compound's complex aroma is a result of its interaction with olfactory receptors in the nasal cavity. While the specific olfactory receptors that bind to this compound have not been fully elucidated, the general mechanism of odor perception involves the activation of a cascade of signaling events within olfactory sensory neurons.

Caption: Simplified diagram of the olfactory signal transduction cascade.

This signaling cascade ultimately leads to the transmission of an electrical signal to the olfactory bulb in the brain, where the information is processed, leading to the perception of the distinct aroma of this compound. Studies have also suggested that this compound can act as an aroma enhancer, potentially modulating the perception of other volatile compounds in a mixture like wine, although its direct impact can be matrix-dependent.

Conclusion

This compound stands out as a critical component in defining the alluring fragrance of rose oil. Its extremely low odor threshold allows it to dominate the olfactory profile despite its minute concentration. The biosynthesis of this potent odorant from carotenoid precursors and its subsequent release during processes like distillation underscore the complex chemistry of natural fragrances. Advanced analytical techniques such as GC-MS/MS are essential for the accurate quantification of this compound, which is a key marker for the quality and authenticity of rose oil. A deeper understanding of its sensory perception and the underlying signaling pathways will continue to be a significant area of research, with implications for the fragrance industry and our broader comprehension of olfaction.

References

The Sensory World of Beta-Damascenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory perception and odor threshold of beta-damascenone, a C13-norisoprenoid of significant interest in the flavor, fragrance, and pharmaceutical industries. This document details the quantitative sensory data, experimental protocols for its evaluation, and the underlying physiological mechanisms of its perception.

Sensory Perception of this compound

This compound is a potent aroma compound characterized by a complex and desirable odor profile. Its sensory perception is often described with a variety of fruity and floral notes. Despite its typically low concentrations in natural products and formulations, its exceptionally low odor threshold makes it a significant contributor to the overall aroma profile.

Sensory Descriptors

The perceived aroma of this compound is multifaceted, with the following descriptors being commonly reported in the literature:

-

Fruity: Cooked apple, baked apple, red berry, dark berry, and tropical fruit nuances are frequently associated with this compound.

-

Floral: A distinct rose-like and general floral character is a hallmark of its scent profile.

-

Sweet and Honey-like: Descriptions often include notes of honey and a general sweetness.

-

Other: In some contexts, descriptors such as "tea" and "stewed fruit" have also been used.

The perception of these characteristics can be significantly influenced by the matrix in which this compound is present, as well as by synergistic or antagonistic interactions with other volatile compounds.

Role as an Aroma Enhancer

Beyond its direct contribution to aroma, this compound is recognized for its role as an aroma enhancer. It has been shown to increase the perceived intensity of other fruity and floral notes in a mixture, even at concentrations below its own detection threshold. This property makes it a valuable compound for modulating and enhancing the overall sensory experience of a product.

Quantitative Data: Odor Threshold of this compound

The odor threshold of a compound is the minimum concentration that can be detected by the human olfactory system. For this compound, this threshold is remarkably low, though it varies significantly depending on the medium in which it is evaluated.

| Matrix | Odor Threshold (µg/L) | Reference(s) |

| Water | 0.002 - 0.007 | [1] |

| Hydroalcoholic Solution (10-12% ethanol) | 0.05 | [1] |

| Red Wine | 4 - 7 | [2] |

| White Wine | Not explicitly stated, but concentrations are typically higher than in red wine |

Table 1: Odor Detection Thresholds of this compound in Various Matrices.

Experimental Protocols

The determination of the sensory properties of this compound relies on a suite of specialized analytical and sensory evaluation techniques. The following sections detail the methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3]

Methodology:

-

Sample Preparation: Volatile compounds from the sample matrix (e.g., wine, fruit extract) are extracted using methods such as liquid-liquid extraction, solid-phase microextraction (SPME), or solvent-assisted flavor evaporation (SAFE).

-

Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to an olfactometry port.

-

Olfactory Detection: A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and sensory descriptors of any detected odors. The port is humidified to prevent nasal dryness.

-

Data Analysis: The olfactometric data is aligned with the chromatogram from the chemical detector to correlate specific chemical compounds with their perceived aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative odor potency of the compounds.

Odor Threshold Determination: Ascending Forced-Choice Method (ASTM E679)

The odor threshold is determined using a standardized sensory panel methodology, such as the ASTM E679 standard practice, which employs a forced-choice ascending concentration series.[4]

Methodology:

-

Panelist Selection and Training: A panel of assessors is selected based on their sensory acuity and trained to recognize the specific odorant being tested.

-

Sample Preparation: A series of solutions of this compound in the desired matrix (e.g., water, deodorized wine) are prepared in ascending concentrations, typically in a geometric progression (e.g., a factor of 2 or 3).

-

Presentation: In each trial, the panelist is presented with a set of three samples (a triangle test), where two are blanks (the matrix alone) and one contains the odorant at a specific concentration. The order of presentation of the samples within the set is randomized.

-

Forced-Choice Task: The panelist is required to identify the sample that is different from the other two, even if they are not certain.

-

Ascending Concentration Series: The test begins with a concentration below the expected threshold and proceeds to higher concentrations.

-

Threshold Calculation: The individual threshold is typically defined as the geometric mean of the last concentration at which the panelist could not correctly identify the odorant and the first concentration at which they could. The group threshold is then calculated as the geometric mean of the individual thresholds.

Triangle Test

The triangle test is a discrimination test used to determine if a sensory difference exists between two samples.

Methodology:

-

Sample Preparation: Two products (e.g., a control and a test sample containing added this compound) are prepared.

-

Presentation: Panelists are presented with three coded samples. Two of the samples are identical (either both control or both test), and one is different. The order of presentation is randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

-

Evaluation: Panelists are asked to identify the "odd" or "different" sample.

-

Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third). Statistical analysis (e.g., using a chi-square test or binomial distribution) is used to determine if there is a significant difference between the two products.

Descriptive Analysis

Descriptive analysis provides a detailed quantitative description of the sensory attributes of a product.

Methodology:

-

Panelist Training: A highly trained panel of assessors is used. The panel develops a consensus vocabulary of sensory descriptors relevant to the product being tested. They are trained to identify and quantify the intensity of each attribute using a standardized scale (e.g., a 15-cm line scale).

-

Sample Evaluation: Samples are presented to the panelists in a controlled and randomized order. Panelists independently rate the intensity of each sensory attribute for each sample.

-

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the products. The results are often visualized using spider or radar plots.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

While the specific human olfactory receptor(s) that bind to this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-established. Some studies suggest that related compounds, such as beta-ionone, can act as antagonists for certain ORs, indicating a direct interaction at the receptor level.

The binding of an odorant molecule like this compound to its specific OR(s) is thought to trigger a conformational change in the receptor, initiating an intracellular signaling cascade. This cascade typically involves the activation of a G-protein (specifically, the G-olf protein in olfactory neurons), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca2+ and Na+). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing and the ultimate perception of smell.

Mandatory Visualizations

Caption: General Olfactory Signaling Pathway for an Odorant.

Caption: Workflow for Odor Threshold Determination (ASTM E679).

References

Beta-Damascenone: A Technical Guide to a Potent C13-Norisoprenoid Aroma Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-damascenone is a C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids.[1][2] Despite its often low concentrations, this compound is a significant contributor to the scent of a variety of natural products, including roses, grapes, and tea.[2][3][4] Its potent and complex aroma profile, often described as fruity, floral, and honey-like, makes it a highly valued compound in the flavor and fragrance industries. Beyond its sensory properties, recent studies have suggested potential biological activities for this compound, including anti-inflammatory and cancer-preventive effects, sparking interest in the scientific and drug development communities. This guide provides an in-depth technical overview of this compound, covering its biosynthesis, chemical properties, analytical methodologies, and sensory characteristics.

Chemical Properties and Occurrence

This compound is a member of the rose ketones family, which also includes damascones and ionones. It is a pale yellow liquid with a powerful and pleasant floral, fruity odor.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (E)-1-(2,6,6-trimethyl-1-cyclohexa-1,3-dienyl)but-2-en-1-one | |

| Molecular Formula | C13H18O | |

| Molar Mass | 190.28 g/mol | |

| Appearance | Pale yellow to yellow liquid | |

| Density | 0.945-0.952 g/mL (at 20°C) | |

| Boiling Point | 116-118 °C (at 13 Torr) | |

| Solubility | Soluble in 95% ethanol | |

| Refractive Index | 1.508-1.514 (at 20°C) | |

| Vapor Pressure | 0.0052 mmHg (at 25°C) | |

| Log P | 3.4 |

Occurrence and Concentration of this compound in Various Sources

| Source | Concentration Range | Reference(s) |

| Red Wine | 1-2 µg/L | |

| White Wine | 5-10 µg/L | |

| Orange Juice (reconstituted from concentrate) | 0.221-0.690 µg/L | |

| Beer (fresh) | 6-25 ng/g | |

| Beer (aged) | up to 210 ng/g | |

| Rose Oil | ~0.05% |

Biosynthesis of this compound

This compound is not typically present in high concentrations in living plant tissues but is formed from non-volatile precursors during processing, fermentation, or aging. The primary precursors are C40 carotenoids, particularly neoxanthin. The biosynthesis involves a series of enzymatic and acid-catalyzed reactions.

The generally accepted pathway begins with the enzymatic cleavage of neoxanthin by a carotenoid cleavage dioxygenase (CCD) to yield a C13 intermediate known as grasshopper ketone. This ketone then undergoes enzymatic reduction to an allenic triol. Subsequent acid-catalyzed dehydration and rearrangement of these precursors lead to the formation of this compound.

Figure 1. Biosynthetic pathway of this compound from neoxanthin.

Experimental Protocols

Extraction and Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the quantification of this compound in complex matrices. Due to its low concentration, a pre-concentration step is usually required.

1. Sample Preparation and Extraction:

-

Solid Samples (e.g., fruit, tea leaves): Homogenize the sample. Perform solvent extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). For plant tissues, enzymatic hydrolysis may be employed to release bound forms of this compound.

-

Liquid Samples (e.g., wine, juice): Solid-phase extraction (SPE) with C18 cartridges is a common method for extracting and concentrating this compound from liquid matrices. Alternatively, headspace solid-phase microextraction (HS-SPME) can be used for volatile analysis.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Splitless injection is preferred for trace analysis.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at 40-50°C and ramp up to 250-300°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 69, 91, 121, 190). For identification, a full scan mode is used.

-

-

Quantification: An internal standard (e.g., a deuterated analog of this compound) is added to the sample before extraction to correct for matrix effects and variations in extraction efficiency. A calibration curve is generated using standards of known concentrations.

Figure 2. General experimental workflow for GC-MS analysis of this compound.

Sensory Analysis

Sensory analysis is crucial for understanding the impact of this compound on the aroma profile of a product.

1. Sensory Panel: A trained sensory panel is required for descriptive analysis. Panelists should be screened for their ability to detect and describe different aromas.

2. Methodology:

-

Triangle Test: This method is used to determine if a sensory difference exists between two samples (e.g., a control wine and a wine spiked with this compound).

-

Descriptive Analysis: Panelists rate the intensity of specific aroma descriptors (e.g., fruity, floral, cooked apple) on a scale. This provides a detailed aroma profile.

-

Odor Threshold Determination: The detection and recognition thresholds of this compound are determined in a specific matrix (e.g., water, model wine) by presenting a series of samples with increasing concentrations to the panelists.

Sensory Thresholds of this compound

| Matrix | Threshold Concentration | Reference(s) |

| Water | 0.002 µg/L | |

| Hydroalcoholic Solution (10-12% ethanol) | 0.05 µg/L | |

| Red Wine | >50 µg/L (over 1000-fold higher than in hydroalcoholic solution) |

Biological Activity and Potential Applications

Recent research has highlighted the potential biological activities of this compound, extending its relevance beyond the flavor and fragrance industries. Studies have indicated that this compound may possess anti-inflammatory and cancer-preventive properties. It has been shown to inhibit the NF-κB signaling pathway and induce phase 2 detoxifying enzymes, suggesting a role in cellular defense mechanisms. These findings open up new avenues for research into the potential health benefits of foods and beverages rich in this compound and its precursors, and may be of interest to professionals in drug development.

Conclusion

This compound is a powerful C13-norisoprenoid aroma compound with a significant impact on the sensory properties of a wide range of natural products. Its formation through the degradation of carotenoids is a complex process involving both enzymatic and chemical transformations. Accurate quantification of this compound requires sensitive analytical techniques such as GC-MS, while its sensory contribution is best understood through trained panel analysis. The emerging evidence of its biological activities further underscores the importance of this multifaceted molecule, making it a compound of great interest to researchers across various scientific disciplines.

References

- 1. The Potential Effect of β-Ionone and β-Damascenone on Sensory Perception of Pinot Noir Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Damascenone - Wikipedia [en.wikipedia.org]

- 3. Rationalizing the formation of damascenone: synthesis and hydrolysis of damascenone precursors and their analogues, in both aglycone and glycoconjugate forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chm.bris.ac.uk [chm.bris.ac.uk]

The Enzymatic Architecture of β-Damascenone's Aromatic Prelude: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Damascenone is a C13-norisoprenoid of immense interest across various industries, from flavors and fragrances to pharmaceuticals, owing to its potent and desirable floral and fruity aroma. Its biosynthesis is a complex enzymatic cascade initiated by the oxidative cleavage of carotenoids, leading to a pool of non-volatile precursors that are later transformed into the final fragrant molecule. This technical guide provides an in-depth exploration of the core enzymatic processes governing the formation of β-damascenone precursors, offering detailed experimental protocols, quantitative data, and visual pathways to aid researchers in this field.

The Biosynthetic Pathway: From Carotenoids to Glycosidic Precursors

The journey to β-damascenone begins with carotenoids, specifically xanthophylls like neoxanthin and violaxanthin, which are abundant in plant tissues. The key enzymatic step is the oxidative cleavage of these C40 molecules by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). This initial cleavage is followed by a series of enzymatic modifications, including reductions and glycosylations, to yield stable, non-volatile precursors.

beta-damascenone contribution to wine and spirits aroma

An In-depth Technical Guide to the Contribution of β-Damascenone to Wine and Spirits Aroma

Introduction

β-Damascenone is a C13-norisoprenoid, a class of potent aromatic compounds derived from the degradation of carotenoids.[1][2] Despite its typically low concentration, its exceptionally low sensory perception threshold makes it a significant contributor to the aroma profile of numerous beverages, including wine, whiskey, brandy, and rum.[2][3][4] It imparts desirable floral (rose) and fruity (cooked apple, honey, dark berries) notes and can act as an aroma enhancer, indirectly elevating the perception of other aromatic compounds. This technical guide provides a comprehensive overview of β-damascenone's role in the aroma of wine and spirits, detailing its formation, sensory impact, quantitative analysis, and the underlying mechanisms of its perception.

Data Presentation: Quantitative Analysis

The concentration and sensory threshold of β-damascenone are highly dependent on the beverage matrix. Non-volatile components in wine, such as phenolics and sugars, can significantly elevate the perception threshold compared to simpler solutions.

Table 1: Concentration Ranges of β-Damascenone in Various Beverages

| Beverage Type | Specific Variety/Type | Typical Concentration Range (µg/L) | Reference(s) |

| Wine | |||

| Red Wines (General) | 1 - 2 | ||

| White Wines (General) | 5 - 10 | ||

| Various Authentic Wines | 0.03 - 10.3 | ||

| French Red Wines | ~1 (free), ~2 (total) | ||

| Spirits | |||

| Whiskey (Barley) | up to 2431 | ||

| Whiskey (Highland Barley) | up to 1592 | ||

| Whiskey (Sorghum/Wheat) | 21 - 2431 (range across types) | ||

| American Bourbon | Identified as a primary odorant | ||

| Brandy | Present, contributes to aroma |

Table 2: Sensory Perception Thresholds of β-Damascenone

| Matrix | Odor Threshold (µg/L) | Reference(s) |

| Water | 0.002 - 0.009 | |

| Hydroalcoholic Solution (10-12% ethanol) | 0.05 | |

| Wine (General) | 4 - 7 | |

| Red Wine | > 50 (over 1000x higher than in hydroalcoholic solution) |

Biosynthesis and Formation Pathways

β-damascenone is not directly synthesized by the grape. Instead, it is formed from the degradation of C40-carotenoid precursors, primarily neoxanthin, which accumulate in grape skins. This process involves enzymatic cleavage followed by chemical rearrangements, which can occur during grape ripening, fermentation, and aging.

The key steps are:

-

Enzymatic Cleavage: In grapes, the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) cleaves 9'-cis-neoxanthin. This is followed by the action of Carotenoid Cleavage Dioxygenase 1 (CCD1) to produce a C13 intermediate known as grasshopper ketone.

-

Reduction: Grasshopper ketone is then enzymatically reduced to form an allenic triol (megastigma-6,7-dien-3,5,9-triol).

-

Acid-Catalyzed Rearrangement: During fermentation and aging, the acidic conditions of the wine catalyze the conversion of the allenic triol and other precursors (like acetylenic diols) into β-damascenone.

Many of these precursors exist in the grape as non-volatile, odorless glycosides (bound forms), which slowly release the aromatic aglycone over time through acid or enzymatic hydrolysis.

References

An In-depth Technical Guide to the Biological Activities of β-Damascenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-damascenone, a C13-norisoprenoid derived from the degradation of carotenoids, is a significant contributor to the aroma of roses, grapes, and various other natural products[1][2][3][4]. While extensively utilized in the fragrance and flavor industries, emerging research has illuminated its potential as a bioactive molecule with noteworthy pharmacological properties. This document provides a comprehensive technical overview of the biological activities of β-damascenone, focusing on its anti-inflammatory and cancer chemopreventive effects. It synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development.

Core Biological Activities

Scientific investigations have primarily focused on two key areas of β-damascenone's biological activity: its role in modulating inflammatory responses and its potential as a cancer chemopreventive agent. These activities are largely attributed to its α,β-unsaturated ketone structure, which makes it a reactive Michael acceptor capable of interacting with nucleophilic targets, such as the thiol groups in signal-transducing proteins[5].

Anti-Inflammatory Activity

β-damascenone has demonstrated potent anti-inflammatory effects across various in vitro models. Its primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. By suppressing NF-κB, β-damascenone effectively reduces the expression of pro-inflammatory cytokines and mediators.

Key findings include:

-

Inhibition of iNOS: Damascone derivatives, including β-damascenone, are potent inhibitors of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activity in RAW 264.7 murine macrophages. Overproduction of nitric oxide by iNOS is a hallmark of inflammatory conditions.

-

Reduction of Pro-inflammatory Cytokines: In cellular systems, β-damascenone treatment leads to a decrease in the production of inflammatory cytokines such as Interleukin-6 (IL-6), IL-12p40, and Tumor Necrosis Factor-alpha (TNF-α).

-

Inhibition of Leukocyte Adhesion Molecules: It has been shown to inhibit the upregulation of cell surface adhesion molecules like E-selectin, which are crucial for the recruitment of leukocytes to sites of inflammation.

Cancer Chemopreventive Potential

The cancer chemopreventive properties of β-damascenone are linked to its ability to induce phase II cytoprotective enzymes, which play a critical role in detoxifying carcinogens. This activity is primarily mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Key findings include:

-

Induction of Quinone Reductase (QR): β-damascenone and related damascone derivatives are potent inducers of NAD(P)H:quinone reductase (QR) activity in Hepa1c1c7 murine hepatoma cells. QR is a classic phase II enzyme that protects cells against oxidative damage and electrophilic carcinogens.

-

Nrf2-Mediated Transcription: The induction of QR by damascones has been shown to be mediated by the transcription factor Nrf2, a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Electrophilic compounds like β-damascenone can react with Keap1, leading to Nrf2 release, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-containing genes, including those for QR and other protective enzymes.

Quantitative Data Summary

The following tables summarize the key quantitative data from published studies on the biological activities of β-damascenone and its related derivatives.

Table 1: Induction of Quinone Reductase (QR) Activity

| Compound | Cell Line | CD Value (µM)¹ | Reference |

|---|---|---|---|

| β-Damascenone | Hepa1c1c7 | ~5.0 |

| 3-Hydroxy-β-damascone | Hepa1c1c7 | 1.0 - 5.7 | |

¹CD value: Concentration required to double the specific activity of Quinone Reductase.

Table 2: Inhibition of iNOS Activity

| Compound | Cell Line | IC₅₀ Value (µM)² | Reference |

|---|---|---|---|

| β-Damascenone | RAW 264.7 | 1.8 - 7.9 |

| Damascone Derivatives | RAW 264.7 | 1.8 - 7.9 | |

²IC₅₀ value: Half-maximal inhibitory concentration for LPS-induced nitric oxide synthase activity.

Key Experimental Protocols

Quinone Reductase (QR) Induction Assay

This protocol outlines the methodology used to determine the ability of β-damascenone to induce the activity of the phase II enzyme Quinone Reductase in cell culture.

Objective: To quantify the induction of QR activity in Hepa1c1c7 cells following treatment with test compounds.

Methodology:

-

Cell Culture: Hepa1c1c7 murine hepatoma cells are cultured in a suitable medium (e.g., α-MEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are seeded into 96-well microtiter plates at a density that ensures they are in a logarithmic growth phase during the experiment.

-

Treatment: After allowing the cells to attach (typically 24 hours), the medium is replaced with fresh medium containing various concentrations of β-damascenone (or other test compounds) and a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated with the test compounds for a specified period (e.g., 48 hours).

-

Cell Lysis: After incubation, the medium is removed, and the cells are lysed by adding a digitonin-containing lysis buffer.

-

Enzyme Activity Measurement: The QR activity in the cell lysates is measured spectrophotometrically. The reaction mixture typically contains the cell lysate, an NADPH-generating system, FAD, and menadione as a substrate. The reduction of a dye (e.g., MTT) by QR is monitored by measuring the absorbance change at a specific wavelength.

-

Protein Quantification: The total protein content in each well is determined using a standard protein assay (e.g., crystal violet staining or BCA assay) to normalize the QR activity.

-

Data Analysis: The specific activity of QR is calculated and expressed as nmol/min/mg protein. The CD value (concentration required to double the QR activity) is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol describes the method to assess the anti-inflammatory potential of β-damascenone by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Objective: To quantify the inhibition of NO production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Pre-treatment: The cells are pre-treated with various concentrations of β-damascenone for a short period (e.g., 1-2 hours) before stimulation.

-